

Spectral Analysis of 4-Methyl-5-nitro-2-pyridinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Methyl-5-nitro-2-pyridinecarboxylic acid
Cat. No.:	B1337690

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the expected spectral data for **4-methyl-5-nitro-2-pyridinecarboxylic acid**, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectral data for this specific molecule in public databases, this document presents predicted data and data from structurally related compounds to offer valuable insights for characterization.

Predicted Mass Spectrometry Data

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted collision cross-section values for various adducts of **4-methyl-5-nitro-2-pyridinecarboxylic acid**.[\[1\]](#)

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	183.04004	132.1
[M+Na] ⁺	205.02198	140.5
[M-H] ⁻	181.02548	134.0
[M+NH ₄] ⁺	200.06658	149.4
[M+K] ⁺	220.99592	135.2
[M+H-H ₂ O] ⁺	165.03002	130.7
[M+HCOO] ⁻	227.03096	155.4
[M+CH ₃ COO] ⁻	241.04661	172.5
[M+Na-2H] ⁻	203.00743	139.7
[M] ⁺	182.03221	131.0
[M] ⁻	182.03331	131.0

Spectroscopic Data of Structurally Related Compounds

For the purpose of comparison and to aid in the spectral interpretation of **4-methyl-5-nitro-2-pyridinecarboxylic acid**, the following sections provide experimental data for analogous pyridine derivatives.

¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules.

Table 2: ¹H NMR Data for Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[2]

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
9.35	brs	1H	NH
8.24	d	2H	Ar-H
7.89	brs	1H	NH
7.52	d	2H	Ar-H
5.28	s	1H	CH
4.02	q	2H	OCH ₂
2.28	s	3H	CH ₃
1.12	t	3H	CH ₃

Table 3: ^{13}C NMR Data for Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[2]

Chemical Shift (δ) ppm	Assignment
165.4	C=O
152.4	C
152.1	C
149.7	C
147.0	C

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.

Table 4: IR Spectral Data for Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[2]

Wavenumber (cm ⁻¹)	Assignment
3435	N-H Stretch
2986	C-H Stretch
1746	C=O Stretch
1635	C=C Stretch

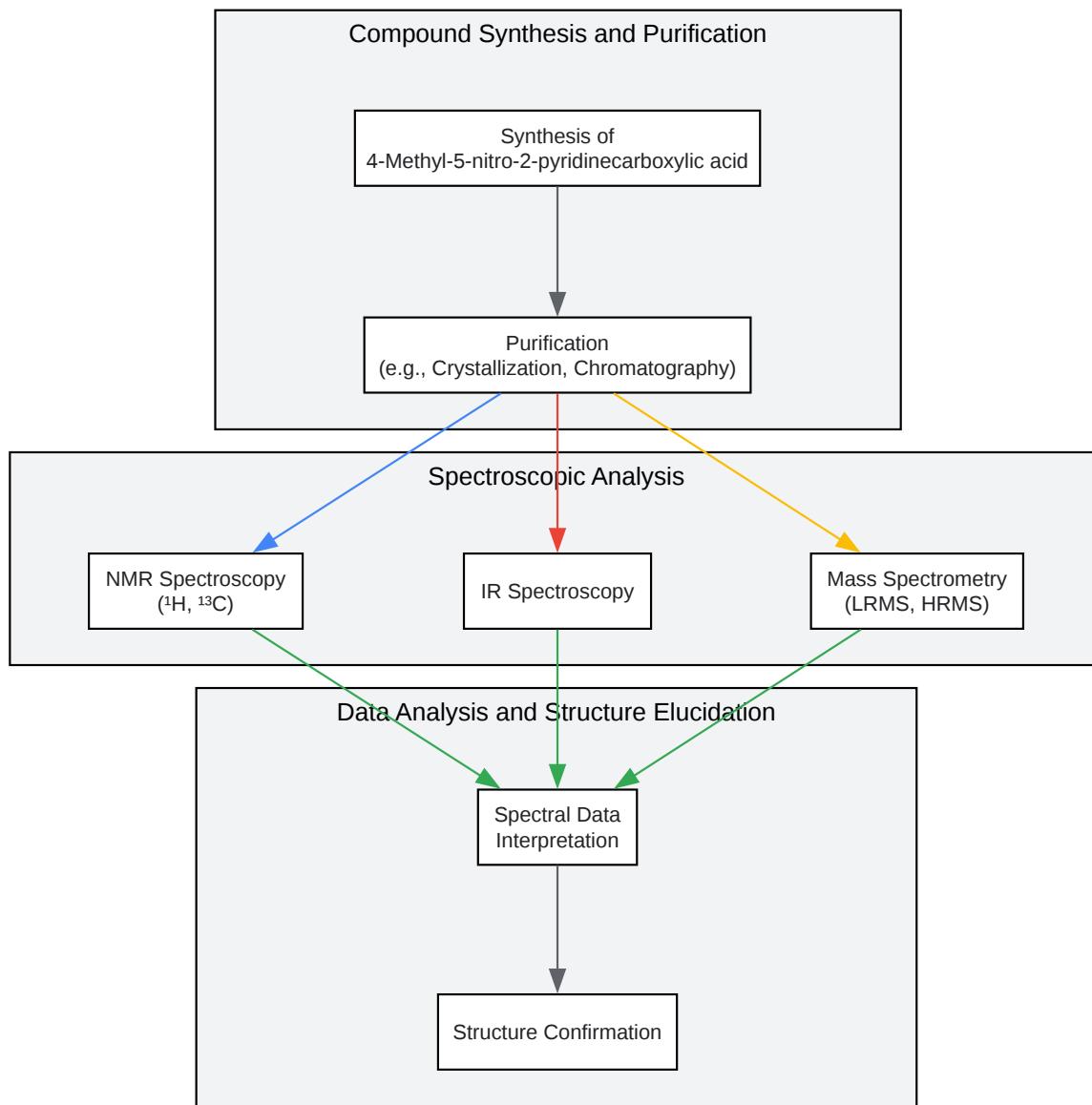
Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and placed in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy


IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For solid samples, the KBr pellet method is frequently employed. A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer is often used to determine the accurate mass and elemental composition of the parent ion.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the characterization of a chemical compound using various spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 4-methyl-5-nitro-2-pyridinecarboxylic acid (C7H6N2O4) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectral Analysis of 4-Methyl-5-nitro-2-pyridinecarboxylic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1337690#4-methyl-5-nitro-2-pyridinecarboxylic-acid-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com